Cas no 2138384-13-9 (Urea, N-[4-(1-amino-1-methylethyl)phenyl]-N'-(2-methoxyethyl)-)
![Urea, N-[4-(1-amino-1-methylethyl)phenyl]-N'-(2-methoxyethyl)- structure](https://ko.kuujia.com/scimg/cas/2138384-13-9x500.png)
2138384-13-9 structure
상품 이름:Urea, N-[4-(1-amino-1-methylethyl)phenyl]-N'-(2-methoxyethyl)-
CAS 번호:2138384-13-9
MF:C13H21N3O2
메가와트:251.324743032455
CID:5300976
Urea, N-[4-(1-amino-1-methylethyl)phenyl]-N'-(2-methoxyethyl)- 화학적 및 물리적 성질
이름 및 식별자
-
- Urea, N-[4-(1-amino-1-methylethyl)phenyl]-N'-(2-methoxyethyl)-
-
- 인치: 1S/C13H21N3O2/c1-13(2,14)10-4-6-11(7-5-10)16-12(17)15-8-9-18-3/h4-7H,8-9,14H2,1-3H3,(H2,15,16,17)
- InChIKey: CHVMJRMJXPHKNP-UHFFFAOYSA-N
- 미소: N(C1=CC=C(C(N)(C)C)C=C1)C(NCCOC)=O
Urea, N-[4-(1-amino-1-methylethyl)phenyl]-N'-(2-methoxyethyl)- 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-766432-1.0g |
1-[4-(2-aminopropan-2-yl)phenyl]-3-(2-methoxyethyl)urea |
2138384-13-9 | 95.0% | 1.0g |
$842.0 | 2025-02-22 | |
Enamine | EN300-766432-10.0g |
1-[4-(2-aminopropan-2-yl)phenyl]-3-(2-methoxyethyl)urea |
2138384-13-9 | 95.0% | 10.0g |
$3622.0 | 2025-02-22 | |
Enamine | EN300-766432-0.1g |
1-[4-(2-aminopropan-2-yl)phenyl]-3-(2-methoxyethyl)urea |
2138384-13-9 | 95.0% | 0.1g |
$741.0 | 2025-02-22 | |
Enamine | EN300-766432-0.5g |
1-[4-(2-aminopropan-2-yl)phenyl]-3-(2-methoxyethyl)urea |
2138384-13-9 | 95.0% | 0.5g |
$809.0 | 2025-02-22 | |
Enamine | EN300-766432-0.05g |
1-[4-(2-aminopropan-2-yl)phenyl]-3-(2-methoxyethyl)urea |
2138384-13-9 | 95.0% | 0.05g |
$707.0 | 2025-02-22 | |
Enamine | EN300-766432-0.25g |
1-[4-(2-aminopropan-2-yl)phenyl]-3-(2-methoxyethyl)urea |
2138384-13-9 | 95.0% | 0.25g |
$774.0 | 2025-02-22 | |
Enamine | EN300-766432-5.0g |
1-[4-(2-aminopropan-2-yl)phenyl]-3-(2-methoxyethyl)urea |
2138384-13-9 | 95.0% | 5.0g |
$2443.0 | 2025-02-22 | |
Enamine | EN300-766432-2.5g |
1-[4-(2-aminopropan-2-yl)phenyl]-3-(2-methoxyethyl)urea |
2138384-13-9 | 95.0% | 2.5g |
$1650.0 | 2025-02-22 |
Urea, N-[4-(1-amino-1-methylethyl)phenyl]-N'-(2-methoxyethyl)- 관련 문헌
-
1. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
-
5. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
2138384-13-9 (Urea, N-[4-(1-amino-1-methylethyl)phenyl]-N'-(2-methoxyethyl)-) 관련 제품
- 895437-60-2(5-bromo-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide)
- 467214-46-6(6-CHLORO-3-INDOXYL-ALPHA-D-GLUCOPYRANOSIDE)
- 1804428-66-7(2-Amino-5-(aminomethyl)-6-(trifluoromethoxy)pyridine-3-methanol)
- 61790-20-3(Yttrium (III) naphthenate)
- 1427380-23-1(decahydro-1H-1-benzazepine hydrochloride)
- 2171469-42-2(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3-dimethylbutanamido-2-methylpropanoic acid)
- 2090916-96-2(methyl 2-(2-amino-5-bromo-3-methylphenyl)acetate)
- 1896485-81-6(4-Fluoro-2-methoxy-5-methylbenzyl alcohol)
- 2137767-00-9(Tert-butyl 3-[(5-amino-4-methylpyridin-3-yl)methylidene]azetidine-1-carboxylate)
- 2227732-42-3(rac-(1R,2S)-2-(quinolin-3-yl)cyclopropan-1-amine)
추천 공급업체
Hubei Henglvyuan Technology Co., Ltd
골드 회원
중국 공급자
대량
Shanghai Joy Biotech Ltd
골드 회원
중국 공급자
대량

Henan Dongyan Pharmaceutical Co., Ltd
골드 회원
중국 공급자
대량

Wuhan brilliant Technology Co.,Ltd
골드 회원
중국 공급자
대량

Zhangzhou Sinobioway Peptide Co.,Ltd.
골드 회원
중국 공급자
시약
